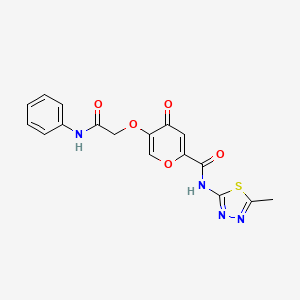
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-5-(2-oxo-2-(phenylamino)ethoxy)-4H-pyran-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-5-(2-oxo-2-(phenylamino)ethoxy)-4H-pyran-2-carboxamide is a useful research compound. Its molecular formula is C17H14N4O5S and its molecular weight is 386.38. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxo-5-(2-oxo-2-(phenylamino)ethoxy)-4H-pyran-2-carboxamide is a compound of considerable interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by case studies and research findings.
Chemical Structure and Properties
The compound's molecular formula is C15H14N4O4S with a molecular weight of approximately 358.36 g/mol. The structure includes a thiadiazole ring, which is known for its diverse biological activities. The presence of the phenylamino group and the ethoxy moiety further enhances its pharmacological potential.
1. Antimicrobial Activity
Research has demonstrated that derivatives of thiadiazole exhibit significant antimicrobial properties against various bacterial and fungal strains. For instance:
- Antibacterial Activity : Studies indicate that compounds containing the thiadiazole moiety show promising activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis. In vitro assays have reported minimum inhibitory concentrations (MIC) as low as 32 μg/mL for certain derivatives, outperforming standard antibiotics like ampicillin .
- Antifungal Activity : The compound has also shown effectiveness against fungi such as Candida albicans and Aspergillus niger, with MIC values comparable to or lower than those of established antifungal agents like fluconazole .
2. Anticancer Activity
The anticancer potential of thiadiazole derivatives is well-documented. The compound has been evaluated for its ability to inhibit cancer cell proliferation:
- Mechanism of Action : Thiadiazole derivatives are believed to induce apoptosis in cancer cells through the activation of caspase pathways and inhibition of cell cycle progression. Studies have shown that specific derivatives can reduce cell viability in various cancer cell lines by up to 70% at certain concentrations .
- Case Study : A recent study highlighted the efficacy of a similar thiadiazole derivative in reducing tumor growth in xenograft models, demonstrating significant tumor size reduction compared to control groups .
3. Anti-inflammatory Activity
Thiadiazole compounds have been noted for their anti-inflammatory properties:
- Inhibition of Pro-inflammatory Cytokines : Research indicates that these compounds can significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro. This suggests a potential role in managing inflammatory diseases .
Structure-Activity Relationship (SAR)
The structure-activity relationship studies reveal that modifications at specific positions on the thiadiazole ring can enhance biological activity:
| Modification | Effect on Activity |
|---|---|
| Substitution on the phenyl ring | Increased antibacterial potency |
| Presence of electron-withdrawing groups | Enhanced anticancer activity |
| Variation in alkyl chain length | Altered pharmacokinetics and bioavailability |
Properties
IUPAC Name |
5-(2-anilino-2-oxoethoxy)-N-(5-methyl-1,3,4-thiadiazol-2-yl)-4-oxopyran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O5S/c1-10-20-21-17(27-10)19-16(24)13-7-12(22)14(8-25-13)26-9-15(23)18-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,18,23)(H,19,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSKDKAKBWIZXQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(S1)NC(=O)C2=CC(=O)C(=CO2)OCC(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














